Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate
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Overview
Description
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is an organic compound characterized by the presence of two dioxolane rings and a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with propanedioic acid derivatives. The reaction is catalyzed by either acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The dioxolane rings and ester groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo various chemical transformations, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
- ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- N,N-bis(2-{[(2,2-Dimethyl-1,3-Dioxolan-4-yl)Methyl]Amino}Ethyl)N′,N′-Dihydroxyethanediimidamide
Uniqueness
Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual dioxolane rings and propanedioate group make it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
101930-95-4 |
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Molecular Formula |
C15H24O8 |
Molecular Weight |
332.35 g/mol |
IUPAC Name |
bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate |
InChI |
InChI=1S/C15H24O8/c1-14(2)20-8-10(22-14)6-18-12(16)5-13(17)19-7-11-9-21-15(3,4)23-11/h10-11H,5-9H2,1-4H3 |
InChI Key |
VTBZOADILCFLKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(O1)COC(=O)CC(=O)OCC2COC(O2)(C)C)C |
Origin of Product |
United States |
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